6-Fulvestrant -

6-Fulvestrant

Catalog Number: EVT-13562526
CAS Number:
Molecular Formula: C32H45F5O3S
Molecular Weight: 604.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Fulvestrant, commonly known as Fulvestrant, is a synthetic estrogen receptor antagonist primarily used in the treatment of hormone receptor-positive metastatic breast cancer. It is particularly effective in postmenopausal women whose cancer has progressed following anti-estrogen therapy. Fulvestrant functions by binding to estrogen receptors, leading to their degradation and thereby inhibiting estrogen signaling, which is crucial for the growth of certain breast cancers. It is marketed under the brand name Faslodex and has been classified as a selective estrogen receptor degrader (SERD) since its approval in 2002 in the United States and 2004 in the European Union .

Source and Classification

Fulvestrant is classified as a small molecule drug and belongs to several pharmacological categories, including:

  • Anti-estrogens
  • Antineoplastic agents
  • Hormonal agents
  • Estrogen receptor antagonists

It is recognized for its unique mechanism of action as a SERD, differentiating it from other anti-estrogens like selective estrogen receptor modulators (SERMs) .

Synthesis Analysis

The synthesis of Fulvestrant involves a multi-step process that typically includes six stages. The key steps are designed to produce a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which have different configurations at the sulfur atom but similar configurations at the steroid core. The synthesis is controlled meticulously to ensure the desired ratio of these diastereoisomers, which can be monitored using high-performance liquid chromatography (HPLC) .

Technical Details

  • The compound features an alkyl-sulfinyl moiety that enhances its binding affinity to estrogen receptors.
  • The synthesis route has been described in detail, highlighting potential impurities and their control during production.
  • Stability studies indicate that Fulvestrant maintains its integrity under various environmental conditions, supporting its pharmaceutical viability .
Molecular Structure Analysis

Fulvestrant's molecular formula is C23H29F5O3SC_{23}H_{29}F_5O_3S, with a molar mass of 606.78 g/mol. It contains six asymmetric carbon atoms and features a stereogenic sulfoxide in its side chain. The structural formula can be represented as follows:

Chemical Name 7α[9(4,4,5,5,5Pentafluoropentyl)sulfinyl]nonyl]estra1,3,5(10)triene3,17βdiol\text{Chemical Name }7\alpha-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17\beta-diol

Data

  • Molecular Weight: 606.78 g/mol
  • Solubility: Highly lipophilic with very low aqueous solubility.
  • Stability: Stable to hydrolysis but susceptible to oxidation .
Chemical Reactions Analysis

Fulvestrant undergoes various metabolic processes after administration. Its primary metabolic pathways include:

  • Oxidation at specific positions on the steroid structure.
  • Hydroxylation and conjugation reactions leading to glucuronides and sulfates.

The compound exhibits high protein binding (approximately 98.83% in human plasma), indicating a potential for drug displacement interactions .

Technical Details

  • Fulvestrant acts as a competitive inhibitor of estradiol binding to estrogen receptors with an IC50 value around 9.35×1099.35\times 10^{-9} M.
  • Metabolites formed during its metabolism have been characterized across different species, showing qualitative similarities .
Mechanism of Action

Fulvestrant operates by binding to estrogen receptors with high affinity, leading to:

  1. Blocking of estrogen from exerting its effects.
  2. Degradation of the estrogen receptor through destabilization.

Unlike selective estrogen receptor modulators that may exhibit partial agonist activity, Fulvestrant acts as a complete antagonist by disrupting both activation function 1 (AF1) and activation function 2 (AF2) pathways associated with estrogen signaling. This dual action results in reduced levels of estrogen receptors within cells, effectively inhibiting cancer cell proliferation driven by estrogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Lipophilicity: High; significantly affects solubility and absorption characteristics.

Chemical Properties

  • Aqueous Solubility: Extremely low; does not ionize except at very high pH levels.
  • Stability: Stable under standard conditions but prone to oxidation.

Fulvestrant's physicochemical properties are critical for its formulation and therapeutic efficacy .

Applications

Fulvestrant is primarily utilized in oncology for:

  • Treating hormone receptor-positive metastatic breast cancer in postmenopausal women.
  • Administered either alone or in combination with other agents such as cyclin-dependent kinase inhibitors (e.g., palbociclib) for enhanced therapeutic outcomes.

Clinical studies have demonstrated that Fulvestrant can provide comparable efficacy to other endocrine therapies while offering improved progression-free survival rates when administered at higher doses .

Mechanistic Pathways of Estrogen Receptor Modulation by Fulvestrant

Fulvestrant (7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol), marketed as Faslodex®, represents a distinct class of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. As a selective estrogen receptor downregulator (SERD), it employs a multi-faceted mechanism to completely abrogate ERα signaling, contrasting with the partial agonist activity of selective estrogen receptor modulators (SERMs) like tamoxifen. Its steroidal structure is fundamental to its unique actions [2] [7].

Competitive Binding Dynamics at Estrogen Receptor Alpha (ERα) Ligand-Binding Domains

Fulvestrant functions primarily through high-affinity, competitive antagonism at the ligand-binding domain (LBD) of ERα. Its binding affinity for ERα is exceptionally high, reaching approximately 89% of that observed for its natural ligand, 17β-estradiol (E2). This affinity starkly exceeds that of tamoxifen, which possesses only about 2.5% of estradiol's binding affinity [2] [7]. This superior affinity allows fulvestrant to effectively displace estradiol from the receptor pocket. Upon binding, the bulky 7α-alkylsulfinyl side chain induces critical conformational rearrangements within the LBD. These changes are profoundly different from those induced by either E2 (agonist) or tamoxifen (partial agonist/SERM). Crucially, this fulvestrant-induced conformation lacks the structural features necessary for productive coactivator recruitment and transcriptional activation, directly initiating the receptor's functional impairment [4] [7].

Table 1: Comparative Binding Affinity of Ligands for Estrogen Receptor Alpha (ERα)

LigandClassRelative Binding Affinity (% vs Estradiol)Key Structural Feature Impacting LBD Conformation
17β-Estradiol (E2)Natural Agonist100%Optimal fit inducing active, coactivator-binding conformation
Tamoxifen (4-OHT)SERM (Partial Agonist)~2.5%Extended side chain partially blocks H12 positioning
Fulvestrant (Faslodex)SERD (Pure Antagonist)~89%Bulky 7α side chain induces inactive conformation, displacing H12
RaloxifeneSERM~30%Similar to tamoxifen, but different side chain interactions

Structural Determinants of ERα Dimerization Inhibition

ERα functions as a dimer, and dimerization is a prerequisite for its nuclear translocation, DNA binding at estrogen response elements (EREs), and transcriptional activity. Fulvestrant binding disrupts this essential dimerization process. Structural analyses reveal that the conformational changes induced by fulvestrant within the LBD sterically hinder the dimerization interface [7]. Specifically, the repositioning of Helix 12 (H12) and other key helices prevents the proper alignment and interaction required for stable homodimer formation. Furthermore, fulvestrant impairs the energy-dependent nucleo-cytoplasmic shuttling machinery of the receptor. Even if unstable fulvestrant-ERα complexes form, their ability to translocate efficiently into the nucleus is significantly compromised [7] [10]. This dual inhibition – blocking dimer formation and nuclear import – effectively prevents the receptor from reaching its genomic targets and initiating transcription.

Table 2: Structural Impact of Fulvestrant Binding on ERα Function

ERα Functional ProcessEffect of Estradiol (E2) BindingEffect of Fulvestrant BindingKey Structural Mechanism
LBD ConformationAgonistic: Optimal H12 positioning over LBD coactivator grooveAntagonistic: H12 displaced, unable to stabilize coactivatorsBulky 7α side chain physically displaces H12
Receptor DimerizationPromotes stable homodimer formationInhibits dimer formationDistorted LBD disrupts dimer interface; monomer stabilization
Nuclear LocalizationFacilitates rapid nuclear importImpairs nucleo-cytoplasmic shuttlingMasks nuclear localization signals (NLS); alters interaction with shuttling proteins
DNA Binding (ERE)Stable dimer binding to EREsPrevents stable DNA bindingConsequence of dimerization failure and nuclear import defect

Ubiquitin-Proteasome System Activation in Receptor Degradation

A defining characteristic of fulvestrant is its ability to trigger the rapid destruction of the ERα protein itself. The conformational instability induced by fulvestrant binding increases the surface hydrophobicity of the ERα protein [3]. This exposed hydrophobic motif acts as a recognition signal ("degron") for specific E3 ubiquitin ligases, marking the receptor for degradation. The E3 ligase complex, potentially involving components like the SCF (Skp1-Cullin-F-box protein) complexes or other ubiquitin ligases recognizing misfolded/deformed proteins, then catalyzes the covalent attachment of polyubiquitin chains (typically linked via Lys48 residues) onto lysine residues of the ERα protein [3] [9]. This polyubiquitination serves as an unequivocal signal for the 26S proteasome, a large multi-subunit protease complex. The proteasome recognizes the ubiquitin tag, unfolds the ERα protein, and degrades it into small peptides, thereby permanently eliminating the receptor from the cell [3]. Critically, this degradation occurs post-translationally; fulvestrant does not significantly reduce ESR1 (the gene encoding ERα) mRNA levels, demonstrating its action is focused on the stability of the existing protein pool [1] [7].

Table 3: Steps in Fulvestrant-Induced ERα Degradation via the Ubiquitin-Proteasome Pathway

StepKey ComponentsRole in ERα DegradationEffect of Fulvestrant
1. Recognition & TaggingE1 (Ubiquitin-activating enzyme), E2 (Ubiquitin-conjugating enzyme), E3 (Ubiquitin ligase)Activates ubiquitin (Ub), transfers Ub to E2, E3 identifies target (ERα) and facilitates Ub transferInduces ERα conformational change exposing degron recognized by E3 ligase
2. PolyubiquitinationE2-E3 complex, Ubiquitin (Lys48 linkage)Catalyzes formation of poly-Ub chain on ERα lysinesPromotes efficient polyubiquitination targeting ERα to proteasome
3. Targeting & UnfoldingProteasome 19S regulatory particle, Ub receptors (Rpn10, Rpn13)Recognizes poly-Ub tag, unfolds ERα protein, removes Ub chainsUbiquitinated ERα is recognized and processed
4. DegradationProteasome 20S core particle (proteolytic chambers)Cleaves unfolded ERα into small peptidesCatalyzes irreversible proteolysis of ERα protein

Dual Antagonism of AF-1 and AF-2 Transcriptional Activation Domains

ERα possesses two independent transcriptional activation functions: Activation Function-1 (AF-1) located in the N-terminal domain (NTD), and Activation Function-2 (AF-2) located within the LBD. AF-1 activity is ligand-independent and can be stimulated by growth factor signaling pathways leading to phosphorylation. AF-2 activity is strictly ligand-dependent and requires the agonist-induced conformation of the LBD, particularly the positioning of H12, to form a hydrophobic cleft for coactivator binding. SERMs like tamoxifen primarily antagonize AF-2 activity by displacing H12, but they often display partial agonist activity through AF-1, particularly in tissues like the endometrium [2] [7]. Fulvestrant uniquely antagonizes both AF-1 and AF-2 functions [7] [8].

  • AF-2 Antagonism: As described in sections 1.1 and 1.2, fulvestrant binding disrupts the AF-2 surface by inducing a conformation where H12 is displaced. This prevents the recruitment of coactivators (e.g., SRC family members) that bind to the AF-2 hydrophobic groove, essential for AF-2-mediated transcription.
  • AF-1 Antagonism: Fulvestrant's mechanism also impairs AF-1 activity. By inducing ERα degradation and blocking nuclear localization, fulvestrant depletes the cellular pool of functional ERα protein available for phosphorylation and activation at the AF-1 site by upstream kinases. Furthermore, evidence suggests fulvestrant may specifically induce post-translational modifications (like SUMOylation) of ERα, particularly dependent on residues in Helix 3-Helix 4 (H3-H4) region of the LBD, which contribute to a broader suppression of transcriptional activity, potentially impacting AF-1 function or coregulator exchange [8]. This complete blockade of both activation domains results in fulvestrant being a "pure" antiestrogen, devoid of any known agonist activity in any tissue [2] [7].

The combined effects of competitive high-affinity binding, dimerization blockade, proteasomal degradation, and dual AF-1/AF-2 suppression make fulvestrant a potent and comprehensive inhibitor of ERα signaling, overcoming limitations of earlier antiestrogens and providing a crucial therapeutic option, particularly in settings of resistance to SERMs and aromatase inhibitors.

Properties

Product Name

6-Fulvestrant

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H45F5O3S

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1

InChI Key

NKMFFYOPQZINKX-IGFVOJFVSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.